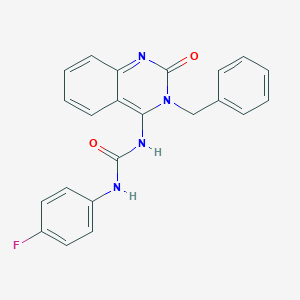

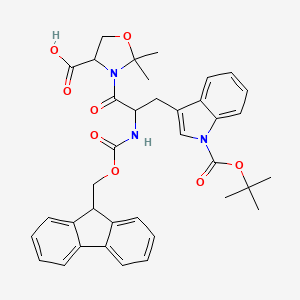

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” is a dipeptide . Its chemical name is (S)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-t-butyloxycarbonyl-L-tryptophanyl)-2,2-dimethyloxazolidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular weight of “Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” is 653.73 . Its IUPAC name is 3-(3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis

“Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” appears as a white to off-white powder . It should be stored at temperatures equal to or less than -10°C .科学研究应用

Functional Materials and Biomimetic Structures

The Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH motif plays a crucial role in designing functional materials inspired by biological systems. These materials exhibit self-assembly properties due to the hydrophobic and aromatic nature of the Fmoc moiety. Researchers explore their use in bio-inspired building blocks for fabricating functional materials. Applications include drug delivery carriers, tissue engineering scaffolds, and biosensors .

Optical Properties and Bioimaging

The Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH compound exhibits interesting optical properties. Its fluorescence can be harnessed for bioimaging and tracking cellular processes. Researchers attach Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH to specific biomolecules to visualize cellular structures, study protein interactions, and monitor intracellular events .

Drug Delivery Systems

The hydrophobic Fmoc group facilitates the encapsulation of hydrophobic drugs within micelles or nanoparticles. Researchers modify Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH to create drug carriers that release cargo in response to specific triggers (e.g., pH, enzymes, or temperature). These systems enhance drug stability, improve bioavailability, and enable targeted therapy .

Catalysis and Enzyme Mimetics

Functionalized peptides derived from Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH can act as catalysts or enzyme mimetics. Researchers design peptide-based catalysts for organic transformations, asymmetric reactions, and peptide bond formation. The Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH scaffold provides a versatile platform for creating efficient and selective catalysts .

Antibacterial and Antiviral Properties

Studies explore the antimicrobial potential of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH derivatives. By modifying the side chains or incorporating additional functional groups, researchers aim to develop novel antibacterial and antiviral agents. These compounds may disrupt microbial membranes, inhibit enzymes, or interfere with viral replication .

Therapeutic Applications

Researchers investigate Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH derivatives as potential therapeutics. These include peptide-based drugs for cancer treatment, neurodegenerative diseases, and inflammation. The unique structural features of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH contribute to its bioactivity and stability .

Bio-Templating and Biomaterials

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH participates in bio-templating processes, where it guides the assembly of other molecules. Researchers use it to create biomaterials with controlled architectures, such as nanofibers, hydrogels, and supramolecular structures. These materials find applications in tissue engineering and regenerative medicine .

安全和危害

未来方向

Pseudoprolines, such as in “Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH”, have been used as a molecular hinge for the reversible induction of cis amide bonds into peptide backbones . They have also been used as a solubilizing, structure-disrupting protection technique in peptide synthesis . These applications suggest potential future directions in peptide synthesis and design.

属性

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOXZEOINKCAMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510204.png)

![1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile](/img/structure/B2510206.png)

![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)

![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)

![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)

![(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2510222.png)

![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)